molecular formula C9H8BrNS B2678376 2-Bromo-4,6-dimethylbenzo[d]thiazole CAS No. 412923-48-9

2-Bromo-4,6-dimethylbenzo[d]thiazole

Cat. No.: B2678376
CAS No.: 412923-48-9
M. Wt: 242.13
InChI Key: VLDMIYNOGFWHSB-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylbenzo[d]thiazole is a halogenated benzothiazole derivative characterized by a bromine atom at position 2 and methyl groups at positions 4 and 6 of the fused benzene-thiazole ring system (Figure 1). The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities . The bromine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl groups contribute to steric effects and lipophilicity, influencing bioavailability and target interactions .

For example, thiazole derivatives are often synthesized via condensation of α-haloketones with thioureas or thioamides . X-ray crystallography and DFT studies (e.g., B3LYP/6-31G(d,p) optimization) confirm planar thiazole rings and substituent-dependent electronic properties, such as natural atomic charges and HOMO-LUMO gaps .

Properties

IUPAC Name

2-bromo-4,6-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDMIYNOGFWHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethylbenzo[d]thiazole typically involves the bromination of 4,6-dimethylbenzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4,6-dimethylbenzo[d]thiazole.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzothiazoles, hydroxylated or carbonylated derivatives, and reduced benzothiazole compounds.

Scientific Research Applications

2-Bromo-4,6-dimethylbenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Key Properties

  • Electrophilicity : The bromine atom at position 2 increases reactivity, enabling substitution reactions with nucleophiles (e.g., amines) .
  • Bioactivity : Benzothiazoles exhibit moderate anticancer activity, as shown in screening assays against tumor cell lines .

Comparison with Similar Compounds

Structural analogs of 2-bromo-4,6-dimethylbenzo[d]thiazole vary in substituent positions, electronic profiles, and biological activities. Below is a detailed comparison based on the provided evidence:

Structural and Electronic Comparisons

Table 1: Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Similarity Score*
This compound Br (C2), Me (C4, C6) High electrophilicity (Br), steric hindrance (Me), moderate HOMO-LUMO gap
4-Bromo-2-methylbenzo[d]thiazole Br (C4), Me (C2) Lower steric hindrance; bromine at C4 may reduce reactivity vs. C2 0.85
5-Bromo-2-mercaptobenzothiazole Br (C5), SH (C2) Thiol group enhances metal-binding capacity; potential fungicidal activity 0.80
2-Bromo-4-(pyridin-3-yl)thiazole Br (C2), pyridinyl (C4) Pyridine introduces basicity; improved solubility in polar solvents 0.75
4,6-Dibromobenzo[d]thiazol-2-amine Br (C4, C6), NH₂ (C2) Dual Br atoms increase molecular weight; NH₂ enables hydrogen bonding 0.71

*Similarity scores derived from structural databases (e.g., –7).

Electronic Properties

  • HOMO-LUMO Gaps : Thiazole derivatives with electron-withdrawing groups (e.g., Br) exhibit reduced HOMO-LUMO gaps, enhancing reactivity. For instance, compound 11 in (thiazole with dimethylformamide-dimethyl acetal) showed a lower gap (4.1 eV) than simpler analogs (4.5 eV), correlating with increased bioactivity .
  • Natural Charges : Bromine at C2 in the target compound creates a polarized thiazole ring, favoring nucleophilic attacks at C2 .

Table 2: Bioactivity Profiles of Selected Thiazoles

Compound Biological Activity Mechanism/Potency Reference
This compound Moderate anticancer activity Likely via DNA intercalation or enzyme inhibition
Thiazole-carboxylic acid derivatives MMP-2 inhibition (IC₅₀ ~1 µM) Binds MMP-2 catalytic domain; cardioprotective
Bisthiazole derivatives COX-2 inhibition (IC₅₀ ~0.5 µM) Competes with arachidonic acid binding
5-Bromo-2-mercaptobenzothiazole Fungicidal/insecticidal activity Disrupts microbial cell membranes

Key Insights

  • Anticancer Activity : The target compound’s moderate activity aligns with broader trends in halogenated thiazoles, where bromine enhances cytotoxicity but methyl groups may reduce potency compared to more polar substituents .
  • Enzyme Inhibition : Thiazole-carboxylic acids (e.g., MMPI-1154) outperform hydroxamic acid derivatives in MMP-2 inhibition, suggesting carboxylic acid moieties improve binding affinity . In contrast, bisthiazoles exploit diaryl-heterocyclic motifs for COX-2 selectivity .

Biological Activity

2-Bromo-4,6-dimethylbenzo[d]thiazole is a heterocyclic aromatic compound notable for its diverse biological activities. This compound, characterized by the presence of a bromine atom and two methyl groups on the benzothiazole structure, has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The synthesis of this compound typically involves bromination of 4,6-dimethylbenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans. The antimicrobial activity was assessed using the Kirby-Bauer disk diffusion method, which measures the zones of inhibition around disks impregnated with the compound.

Table 1: Antimicrobial Activity of this compound

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Candida albicans1270 µg/mL

The results indicate that this compound effectively inhibits the growth of both bacterial and fungal pathogens .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated notable antioxidant activity. The DPPH radical scavenging assay and hydroxyl radical scavenging assay were employed to evaluate its ability to neutralize free radicals. The compound exhibited significant scavenging activity, suggesting its potential role in combating oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging45
Hydroxyl Radical Scavenging50

These findings highlight the compound's dual role as an antimicrobial and antioxidant agent.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the bromine atom and the thiazole ring enhances its binding affinity to active sites on enzymes and receptors. This interaction can lead to inhibition or modulation of specific biochemical pathways. For instance, it may inhibit enzyme activities critical for microbial survival or contribute to cellular defense mechanisms against oxidative damage .

Case Studies

Recent studies have explored the therapeutic potential of thiazole derivatives in various disease models. One study focused on a series of pyrazolyl-thiazole derivatives that included structural modifications similar to those in this compound. These derivatives exhibited substantial antimicrobial activity against a range of pathogens and demonstrated antioxidant effects through similar mechanisms .

Another investigation highlighted the use of thiazole compounds in cancer research, where they were found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

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